molecular formula C5H11ClN4 B6351166 N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride CAS No. 1992995-61-5

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride

Cat. No.: B6351166
CAS No.: 1992995-61-5
M. Wt: 162.62 g/mol
InChI Key: PPNMRWPCRDEKRY-UHFFFAOYSA-N
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Description

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride typically involves the reaction of N-methyl-2-chloroethylamine hydrochloride with 1H-1,2,4-triazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The triazole ring can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to neutralize the generated acid.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, such as fungal infections and cancer.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    2-(1H-1,2,4-Triazol-1-yl)ethanamine: A related compound with an ethylamine side chain instead of a methyl group.

    1,2,4-Triazole: The parent compound of the triazole family.

Uniqueness: N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride is unique due to the presence of both the N-methyl and ethanamine groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-methyl-2-(1,2,4-triazol-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-6-2-3-9-5-7-4-8-9;/h4-6H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNMRWPCRDEKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=NC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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